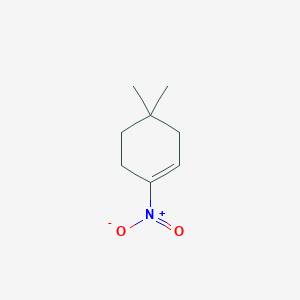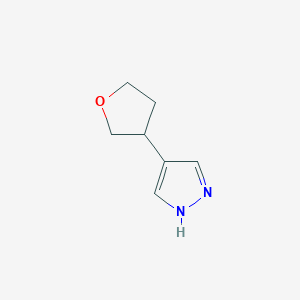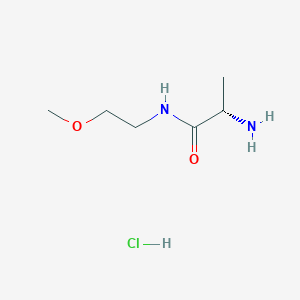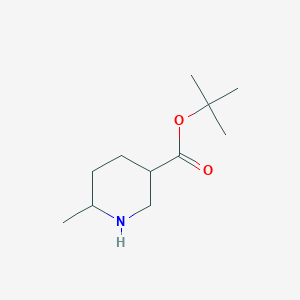
4,4-Dimethyl-1-nitrocyclohex-1-ene
Vue d'ensemble
Description
4,4-Dimethyl-1-nitrocyclohex-1-ene (DMNC) is a nitro-alkene derivative of cyclohexene. It is a colorless liquid with a boiling point of 101 degrees Celsius and a melting point of -77 degrees Celsius. It is soluble in most organic solvents and is used in a variety of applications, including as a chemical intermediate, in organic synthesis, and in the manufacture of pharmaceuticals and agrochemicals. DMNC is also used as a reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
1. Stereoselective Michael Addition Reactions
4,4-Dimethyl-1-nitrocyclohex-1-ene, through its derivatives, is involved in stereoselective Michael addition reactions. These reactions proceed in a way that leads to single adducts with electron-deficient alkenes, adding trans to adjacent sugar side-chains. This method has been demonstrated to produce a variety of epimeric α,β-unsaturated esters with high selectivity (Areces et al., 1998).
2. Enantioselective Synthesis
The compound is used in enantioselective synthesis, particularly in the preparation of 4-alkyl-5-formyl-4-nitrocyclohex-1-enes. Through asymmetric Michael reactions and subsequent chemical processes, this pathway enables the production of enantiomerically pure compounds, which are significant in stereochemistry (Ballini et al., 2002).
3. Organic Synthesis Applications
In organic synthesis, this compound is instrumental in reactions involving nitrous acid elimination. This process leads to the creation of a variety of benzene and dihydrobenzene derivatives, demonstrating the versatility of 4,4-Dimethyl-1-nitrocyclohex-1-ene in synthetic chemistry (Gil, Román, & Serrano, 2001).
4. Photoreactive Properties
The compound is also known for its photoreactive properties. In research exploring its photooxygenation reaction, it has been used to synthesize carbasugars, which are cyclic compounds that mimic the structure of sugars. This application is significant in the field of photochemistry and organic synthesis (Baran et al., 2013).
5. Ene Reaction Studies
It plays a role in the study of ene reactions, particularly in understanding the mechanistic aspects of these reactions. Investigations into the ene reactions of carbonyl enophiles with 4,4-Dimethyl-1-nitrocyclohex-1-ene derivatives have provided insights into reaction mechanisms, such as hydrogen-deuterium isotope effects (Song & Beak, 1990).
6. Spin Labeling in Protein Research
Interestingly, derivatives of 4,4-Dimethyl-1-nitrocyclohex-1-ene have been used in spin labeling for protein research. This application is vital in biophysical studies, particularly in measuring distances within biomolecules using techniques like double electron-electron resonance (DEER) (Meyer et al., 2015).
Propriétés
IUPAC Name |
4,4-dimethyl-1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZKYSZUQWDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-nitrocyclohex-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)







![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)

